molecular formula C10H7BrFN B15089283 2-Bromo-4-fluoronaphthalen-1-amine

2-Bromo-4-fluoronaphthalen-1-amine

Cat. No.: B15089283
M. Wt: 240.07 g/mol
InChI Key: DUDRTNUKFCPJHP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoronaphthalen-1-amine is a halogenated naphthylamine derivative featuring bromine and fluorine substituents at the 2- and 4-positions of the naphthalene ring, respectively. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatile functional groups .

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

2-bromo-4-fluoronaphthalen-1-amine

InChI

InChI=1S/C10H7BrFN/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,13H2

InChI Key

DUDRTNUKFCPJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoronaphthalen-1-amine typically involves the bromination and fluorination of naphthalene derivatives followed by amination. One common method is the bromination of 4-fluoronaphthalene using bromine or a brominating agent under controlled conditions to yield 2-bromo-4-fluoronaphthalene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoronaphthalen-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-4-fluoronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context and use of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromo-4-fluoronaphthalen-1-amine and related brominated naphthylamine derivatives:

Compound Name Substituents Molecular Formula CAS Number Identified Uses Key Properties
This compound Br (2), F (4) C₁₀H₇BrFN N/A Presumed intermediate for synthesis High electronegativity of F may enhance stability and alter electronic properties.
2-Bromo-4-nitronaphthalen-1-amine Br (2), NO₂ (4) C₁₀H₇BrN₂O₂ N/A Not specified (PubChem entry incomplete) Nitro group (electron-withdrawing) reduces amine basicity; potential for reduction reactions.
4-Bromo-2-methylnaphthalen-1-amine Br (4), CH₃ (2) C₁₁H₁₀BrN 37113-08-9 Laboratory/industrial intermediate Methyl group (electron-donating) increases lipophilicity; may enhance solubility in organic solvents.
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine Br (4-phenyl), C₆H₅ (N-substituent) C₂₂H₁₇BrN 138310-84-6 Specialty chemical (e.g., materials science) Bulky aryl groups may impede crystallization; potential use in optoelectronic materials.
N-(4-Bromobenzylidene)naphthalen-1-amine Br (4-benzylidene) C₁₇H₁₂BrN N/A Crystallography studies Schiff base structure enables metal coordination; single-crystal X-ray data available (R factor = 0.043).

Key Research Findings

Electronic Effects of Substituents: Fluorine and nitro groups (electron-withdrawing) decrease the electron density at the amine group, reducing nucleophilicity and basicity. The nitro derivative (2-Bromo-4-nitronaphthalen-1-amine) may serve as a precursor for reduced amine products (e.g., diamines), whereas the fluorine analog is less reactive toward reduction .

Steric and Solubility Considerations: Methyl-substituted derivatives (e.g., 4-Bromo-2-methylnaphthalen-1-amine) exhibit higher lipophilicity, favoring solubility in non-polar solvents compared to polar-substituted analogs like the nitro or fluoro compounds . Bulky aryl groups in N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine may hinder packing efficiency, as suggested by its use in materials science applications .

Structural Characterization :

  • The Schiff base derivative (N-(4-Bromobenzylidene)naphthalen-1-amine) was structurally confirmed via X-ray crystallography (mean C–C bond length = 0.005 Å), highlighting the precision of SHELX-based refinement methods .

Industrial Applications: Brominated naphthylamines are commonly used as intermediates under controlled conditions (e.g., 2-Bromo-4'-methoxyacetophenone in ), emphasizing their role in synthesizing complex organic molecules .

Biological Activity

2-Bromo-4-fluoronaphthalen-1-amine is a halogenated derivative of naphthalene, characterized by its unique molecular structure that includes a bromine atom at the second position, a fluorine atom at the fourth position, and an amine group at the first position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The synthesis of this compound typically involves multi-step organic reactions, allowing for controlled substitution patterns. The unique combination of bromine and fluorine substituents contributes to its distinct chemical reactivity and biological interactions. The compound's molecular formula is C₁₁H₈BrF[N] .

Binding Affinities

Recent studies have focused on the binding affinities of this compound with various biological targets. Halogenated compounds often exhibit enhanced interactions with biomolecules due to their ability to form stronger hydrogen bonds and engage in π-stacking interactions, which can be crucial for their therapeutic effects .

Potential Therapeutic Applications

The biological activity of this compound suggests potential applications in drug development, particularly in targeting specific diseases. The compound may exhibit anti-cancer properties, similar to other naphthalene derivatives that have shown promise in inhibiting tumor growth .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent differences:

Compound NameDescription
4-Chloronaphthalen-1-amineContains chlorine instead of bromine; may exhibit different reactivity patterns due to electronegativity differences.
4-Bromonaphthalen-1-amineSimilar structure but lacks fluorine; may have different electronic properties affecting its applications.
4-Iodonaphthalen-1-amineContains iodine instead of fluorine; iodine's larger size may influence steric effects differently than fluorine.
2-Fluoronaphthalen-1-amineFluorinated at a different position; potentially alters reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of naphthalene derivatives, including this compound:

  • Anti-Cancer Activity : Research indicates that halogenated naphthalene derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant anti-tumor effects by inducing apoptosis in cancer cells .
  • Mechanistic Insights : Mechanistic studies suggest that such compounds may inhibit critical pathways involved in cancer cell survival and proliferation, including the MAPK pathway .
  • In Vitro Studies : In vitro evaluations have shown that certain naphthalene derivatives can reduce cell viability and induce cell cycle arrest, indicating their potential as therapeutic agents against cancer .

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